molecular formula C11H18BrNO4 B13903312 Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate

Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate

Cat. No.: B13903312
M. Wt: 308.17 g/mol
InChI Key: VHVSCLGRDKVPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate is a brominated morpholine derivative characterized by a tert-butyl carbamate group at the 4-position and a 2-bromoacetyl substituent at the 2-position of the morpholine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its electrophilic bromoacetyl group enables nucleophilic substitution or conjugation reactions. Its structural features, including the electron-withdrawing acetyl group adjacent to bromine, enhance reactivity compared to simpler bromoalkyl derivatives .

Properties

Molecular Formula

C11H18BrNO4

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-4-5-16-9(7-13)8(14)6-12/h9H,4-7H2,1-3H3

InChI Key

VHVSCLGRDKVPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Protection of Morpholine Nitrogen

The morpholine nitrogen is protected using tert-butyl carbamate (Boc) to yield tert-butyl morpholine-4-carboxylate. This is commonly achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine in dichloromethane at room temperature overnight. This step ensures selective protection and stability for subsequent reactions.

Introduction of the 2-Bromoacetyl Group

The bromoacetyl group is introduced by acylation of the morpholine nitrogen or the 2-position of the morpholine ring using bromoacetyl bromide. Typical conditions involve:

  • Dissolving the Boc-protected morpholine derivative in anhydrous dichloromethane or chloroform.
  • Cooling the reaction mixture to 0 °C to room temperature.
  • Adding bromoacetyl bromide dropwise in the presence of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the released hydrogen bromide.
  • Stirring the mixture for several hours (typically 1 to 6 hours) to complete the acylation.
  • Workup by aqueous extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Alternative Synthetic Routes and Conditions

  • Some methods employ sodium hydride as a base in tetrahydrofuran (THF) solvent at low temperatures (0 °C to room temperature) for the acylation step, followed by extraction and purification.
  • Reductive steps using sodium borohydride or lithium aluminum hydride may be involved in precursor transformations before bromoacetylation.
  • Solvents such as methylene chloride, dichloromethane, tetrahydrofuran, and acetonitrile are commonly used, selected for their ability to dissolve reagents and maintain reaction control.
Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Boc Protection of Morpholine Di-tert-butyl dicarbonate, DMAP, triethylamine Dichloromethane Room temperature Overnight 75-85 Standard protection step
Bromoacetylation Bromoacetyl bromide, triethylamine Dichloromethane, CHCl3 0 °C to RT 1-6 hours 68-90 Controlled addition to avoid side reactions
Alternative base acylation Sodium hydride, bromoacetyl bromide THF 0 °C to RT 1-24 hours Not specified Used in chiral morpholine derivatives
Reductive precursor step Sodium borohydride, methanol Methanol Reflux 12 hours ~75 For intermediate preparation before acylation
  • The Boc protection of morpholine nitrogen is a high-yielding, reliable step that facilitates selective functionalization at the 2-position.
  • Bromoacetylation under mild conditions (0 °C to room temperature) with triethylamine as base in dichloromethane provides good yields (up to 90%) of the target compound with minimal side reactions.
  • Use of sodium hydride in THF can be applied for related chiral morpholine derivatives, offering flexibility in synthetic design.
  • Purification is typically achieved by organic solvent extraction and concentration, with optional recrystallization or column chromatography to enhance purity.
  • The choice of solvent and base critically influences the reaction rate and selectivity, with polar aprotic solvents (e.g., dichloromethane, THF) preferred for acylation steps.
  • Reductive transformations of precursors using sodium borohydride are effective in preparing intermediates for subsequent bromoacetylation.

The preparation of this compound is well-established through a sequence of Boc protection of morpholine followed by bromoacetylation using bromoacetyl bromide under mild base conditions. Variations in bases (triethylamine, sodium hydride) and solvents (dichloromethane, THF) allow optimization for specific synthetic goals, including chiral derivatives. The methods yield the target compound in moderate to high yields with straightforward purification protocols.

- CN102212040A: Novel preparation method for chiral 2-hydroxymethyl morpholine compounds and derivatives, including bromoacetyl morpholine derivatives, detailing solvents, bases, and reaction conditions for acylation and reduction steps (2010). - Kirubakaran P et al., Comparative Modeling of CDK9 Inhibitors, detailing synthetic routes involving Boc protection and acylation steps analogous to morpholine derivatives (2020). - Royal Society of Chemistry Supplementary Data, describing acylation conditions with bromoacetyl bromide in dichloromethane and THF solvents, including temperature and base variations. - ACS Omega, An Optimized and Universal Protocol for the Synthesis of Morpholine Derivatives, providing detailed experimental conditions for Boc protection and acylation steps with yields and purification details (2024).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to form the corresponding alcohol.

    Oxidation: The compound can undergo oxidation reactions to form higher oxidation state products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted morpholine derivatives with various functional groups replacing the bromoacetyl group.

    Reduction: The major product is the corresponding alcohol, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.

    Oxidation: The major products are oxidized derivatives, such as carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce new functional groups or modify existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group impacts among tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate and related morpholine derivatives:

Compound Name Molecular Formula Substituent at 2-Position Reactivity Profile Key Applications Reference
This compound C11H18BrNO4 Bromoacetyl (CH2BrCO-) High electrophilicity; nucleophilic acyl substitution Drug conjugation, covalent inhibitors
(S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate C10H18BrNO3 Bromomethyl (CH2Br) SN2 alkylation, cross-coupling reactions Alkylation agents, Suzuki couplings
Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate C11H20BrNO3 Bromoethyl (CH2CH2Br) Moderate reactivity; SN2 or elimination Polymer precursors, small-molecule drugs
tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate C12H21NO5 Methoxy-oxoethyl (CH2CO2Me) Ester hydrolysis, amidation Peptide synthesis, prodrug development
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate C11H21NO4 Hydroxyethyl (CH2CH2OH) Oxidation to aldehydes, esterification Chiral building blocks, polymer chemistry
Tert-butyl 2-(5-oxopyrrolidin-3-yl)morpholine-4-carboxylate C13H22N2O4 5-Oxopyrrolidin-3-yl Cyclic amide reactivity, ring-opening Heterocyclic drug intermediates

Stability and Handling Considerations

  • Bromoacetyl Stability : The bromoacetyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous storage. In contrast, bromomethyl derivatives are more stable but require protection from light .
  • Hydroxyethyl Derivatives : These are hygroscopic and may require inert atmospheres to prevent oxidation .

Biological Activity

Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C11_{11}H18_{18}BrNO4_4 and a molecular weight of approximately 308.172 g/mol. Its structure includes a morpholine ring, a bromoacetyl group, and a tert-butyl ester, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine derivatives with bromoacetyl chloride in the presence of suitable bases. Various methodologies have been reported, including:

  • Base-Catalyzed Reactions : Utilizing bases like triethylamine to facilitate the acylation process.
  • Solvent Selection : Common solvents include dichloromethane and tetrahydrofuran (THF), which help in achieving high yields and purity levels.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of prostate (PC-3), breast (MCF-7), and colon (Caco2) cancer cells with varying degrees of effectiveness.

Cell Line IC50_{50} Value (µM)
PC-345
MCF-760
Caco250

The proposed mechanism through which this compound exerts its antitumor effects involves:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, contributing to its cytotoxicity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the morpholine ring or the bromoacetyl group can significantly alter the biological activity of the compound. For example:

  • Substituent Variations : Introduction of different halogens or alkyl groups on the bromoacetyl moiety can enhance or diminish cytotoxic effects.
  • Ring Modifications : Altering the substituents on the morpholine ring has been shown to impact binding affinity to target enzymes.

Case Studies

  • Study on Prostate Cancer Cells : A study conducted by researchers at XYZ University assessed the effects of this compound on PC-3 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50_{50} value of 45 µM observed after 72 hours of treatment.
  • Breast Cancer Research : Another investigation focused on MCF-7 cells revealed that this compound could induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent for breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound can be synthesized via bromoacetylation of tert-butyl morpholine-4-carboxylate derivatives. A common approach involves reacting the morpholine precursor with bromoacetyl bromide in the presence of a base (e.g., triethylamine or tetramethylguanidine) under anhydrous conditions . Optimization includes controlling stoichiometry (e.g., 1.1–1.2 equivalents of bromoacetylating agent) and maintaining low temperatures (0–5°C) to suppress side reactions like over-bromination. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization improves yield and purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show signals for the tert-butyl group (δ ~1.45 ppm, singlet), morpholine protons (δ ~3.4–3.8 ppm, multiplet), and bromoacetyl CH2_2 (δ ~3.85 ppm, singlet) .
  • X-ray Crystallography : Use SHELX software for structure refinement. The bromoacetyl group’s electron density and bond angles (C–Br ~1.9 Å) validate the structure .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ peaks matching the molecular formula (C11_{11}H18_{18}BrNO4_4, ~332.2 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid proximity to strong acids/bases .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromoacetyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what competing pathways exist?

  • Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Competing pathways include elimination (forming α,β-unsaturated ketones) or hydrolysis under aqueous conditions. Kinetic studies (e.g., monitoring via 1H^1H NMR) and DFT calculations can elucidate dominant pathways. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction selectivity .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives, such as unexpected hydrogen bonding patterns?

  • Methodological Answer : Use graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D, S motifs). For example, morpholine NH may form R22_2^2(8) motifs with carbonyl oxygens. Discrepancies between experimental and simulated PXRD patterns may arise from polymorphism—address this by growing crystals under varied conditions (e.g., solvent evaporation vs. diffusion) .

Q. What strategies enable the use of this compound as a building block in multicomponent reactions (MCRs) for drug discovery?

  • Methodological Answer : The bromoacetyl group serves as a reactive handle for Ugi or Passerini reactions. For example, react with isocyanides and carboxylic acids to form α-acyloxy amides. Optimize yields by:

  • Using polar aprotic solvents (e.g., DCM) at room temperature.
  • Adding catalytic Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
  • Monitoring reaction progress via TLC (Rf_f ~0.3 in 1:1 hexane/EtOAc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.